Fmoc-Lys(Mmt)-OH

描述

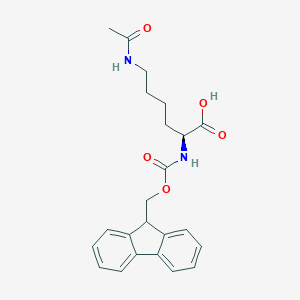

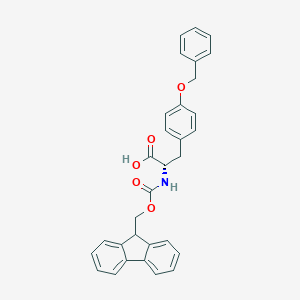

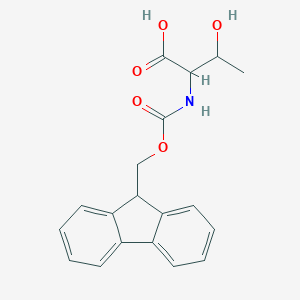

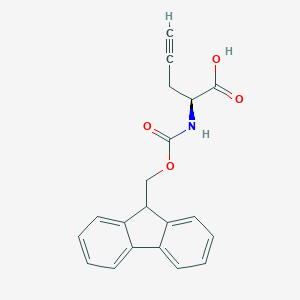

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((4-Methoxyphenyl)diphenylmethyl)amino)hexanoic acid is a useful research compound. Its molecular formula is C41H40N2O5 and its molecular weight is 640,77 g/mole. The purity is usually 95%.

BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((4-Methoxyphenyl)diphenylmethyl)amino)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((4-Methoxyphenyl)diphenylmethyl)amino)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Fmoc-Lys(Mmt)-OH: ,也称为(S)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-6-(((4-甲氧基苯基)二苯甲基)氨基)己酸或(2S)-2-(9H-芴-9-基甲氧基羰基氨基)-6-[[(4-甲氧基苯基)-二苯甲基]氨基]己酸,是一种用于肽合成的化合物。以下是该化合物在科学研究中的一些独特应用:

基于肽的水凝胶

This compound 可用于形成基于肽的水凝胶(PHGs),这是一种生物相容性材料,适用于各种生物、生物医学和生物技术应用。其中包括用于成像的药物递送系统和诊断工具 .

细胞培养

该化合物的特性有助于细胞培养,提供有利于细胞生长和增殖的仿生环境 .

生物模板

This compound 可能参与生物模板过程,其中它有助于创建模拟生物系统的结构,用于研究和开发目的 .

光学应用

Fmoc 修饰的氨基酸的光学特性可用于需要特定光吸收或发射特性的应用 .

药物递送

该化合物的结构允许开发靶向药物递送机制,可能提高治疗干预的效果和安全性 .

催化性能

This compound 可表现出催化性能,可在研究环境中的各种化学反应和过程中使用 .

治疗应用

由于其生物相容性和功能多样性,该化合物可能在治疗应用中得到应用,可能作为某些疾病治疗方案的一部分 .

抗生素性能

对 Fmoc 修饰的氨基酸的研究表明其具有潜在的抗生素性能,这可能为对抗细菌感染开辟新的途径 .

这些应用展示了 this compound 在科学研究中的多功能性和重要性,为多个领域的创新和发现提供了无数可能性。

MDPI - Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic

作用机制

Target of Action

It’s known that this compound is used in the synthesis of peptides . Therefore, its targets would likely be the amino acid sequences in proteins where it is incorporated during peptide synthesis.

Mode of Action

Fmoc-Lys(Mmt)-OH is utilized in the Fmoc/tBu solid-phase peptide synthesis . The Fmoc group provides protection for the amino group during peptide bond formation, preventing unwanted side reactions. After the peptide bond is formed, the Fmoc group can be selectively removed, allowing for the next amino acid to be added .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound plays a crucial role in the formation of peptide bonds, which are essential for the creation of proteins . These proteins can then participate in a variety of biochemical pathways, depending on their specific structure and function.

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides. By protecting the amino group during peptide bond formation, it allows for the creation of complex peptide sequences . This can result in the production of functional proteins with a wide range of biological activities.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can impact the efficiency of peptide bond formation . Additionally, the presence of other compounds in the reaction mixture can also affect the action of this compound.

生化分析

Biochemical Properties

The role of Fmoc-Lys(Mmt)-OH in biochemical reactions primarily involves the synthesis of peptides . The Fmoc group protects the amino group of the lysine residue during the synthesis process, allowing for the controlled addition of other amino acids to form a peptide chain . The exact enzymes, proteins, and other biomolecules that this compound interacts with can vary depending on the specific peptide being synthesized .

Cellular Effects

The effects of this compound on cells and cellular processes are largely related to its role in peptide synthesis . As peptides play crucial roles in various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism, the synthesis of specific peptides using this compound can influence these processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role in the formation of peptide bonds . The Fmoc group protects the amino group of the lysine residue, allowing it to selectively react with the carboxyl group of another amino acid to form a peptide bond . This process can be repeated to form long chains of amino acids, or peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability and degradation . This compound is stable at room temperature and has a long shelf-life . During the peptide synthesis process, the Fmoc group is removed, or deprotected, to allow the amino group of the lysine residue to react with another amino acid .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role in peptide synthesis . During this process, this compound is incorporated into a growing peptide chain, and the Fmoc group is subsequently removed . The specific enzymes or cofactors that this compound interacts with can vary depending on the specific peptide being synthesized .

Subcellular Localization

The subcellular localization of this compound is likely to depend on the specific context of its use. In the context of peptide synthesis, this compound would be expected to localize to the site of peptide synthesis within the cell .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H40N2O5/c1-47-32-25-23-31(24-26-32)41(29-14-4-2-5-15-29,30-16-6-3-7-17-30)42-27-13-12-22-38(39(44)45)43-40(46)48-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYHQVFFQRDJSN-LHEWISCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H40N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465311 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-[(4-methoxyphenyl)(diphenyl)methyl]-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159857-60-0 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-[(4-methoxyphenyl)(diphenyl)methyl]-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is Fmoc-Lys(Mmt)-OH frequently used in peptide synthesis?

A1: this compound plays a crucial role in solid-phase peptide synthesis as a protected form of the amino acid lysine. The Fmoc group serves as a temporary protecting group for the α-amino function, while the Mmt group selectively protects the ε-amino group of lysine. This selective protection strategy allows for controlled and sequential addition of amino acids during peptide chain elongation. []

Q2: The research mentions a "highly efficient method" for synthesizing this compound. Can you elaborate on what makes this method noteworthy?

A2: While the provided abstracts don't delve into the specifics of the synthesis method, it's plausible that the efficiency relates to improved yield, reduced reaction steps, or milder reaction conditions compared to existing methods. This efficiency is particularly important in peptide synthesis, where multiple steps are involved, and high yields are crucial for obtaining the desired product in sufficient quantities. Further investigation into the full research article on this synthesis method would provide more specific details on its advantages.

Q3: How does the use of this compound in synthesizing a modified insulin derivative, as described in the research, potentially impact its properties?

A3: The research paper focuses on synthesizing a modified human insulin derivative with enhanced stability and prolonged action. [] While this compound is used as a building block in this process, the abstract doesn't explicitly link its use to the desired properties of the final insulin derivative. The strategic placement of lysine within the peptide sequence, facilitated by this compound, might contribute to the formation of specific structural motifs or influence interactions with enzymes, ultimately impacting the derivative's stability and duration of action.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。